"N,N-Bis(2-hydroxyethyl)ethylenediamine" fundamental properties
"N,N-Bis(2-hydroxyethyl)ethylenediamine" fundamental properties
An In-depth Technical Guide to N,N-Bis(2-hydroxyethyl)ethylenediamine
Introduction
N,N-Bis(2-hydroxyethyl)ethylenediamine, with the CAS number 3197-06-6, is a chemical compound belonging to the polyamine family.[1][2] Its structure features two hydroxyethyl groups attached to one of the nitrogen atoms of an ethylenediamine backbone.[1] This compound is a valuable intermediate in various chemical syntheses due to its combination of amine and hydroxyl functional groups.[1] It is often used in scientific research as a chelating agent and finds applications in diverse fields such as metal extraction, catalysis, and coordination chemistry.[1]
It is important to distinguish N,N-Bis(2-hydroxyethyl)ethylenediamine from its isomer, N,N'-Bis(2-hydroxyethyl)ethylenediamine (CAS No. 4439-20-7), where the hydroxyethyl groups are attached to different nitrogen atoms of the ethylenediamine core. This guide will focus on the fundamental properties of N,N-Bis(2-hydroxyethyl)ethylenediamine.
Chemical and Physical Properties
The physical and chemical properties of N,N-Bis(2-hydroxyethyl)ethylenediamine are summarized in the tables below. These properties make it suitable for a range of industrial and laboratory applications. It is noted to be soluble in water.[1][3]
Table 1: General Properties
| Property | Value | Source |
| Molecular Formula | C6H16N2O2 | [1][2][4] |
| Molecular Weight | 148.20 g/mol | [2][5] |
| Appearance | Colorless to pale yellow syrupy/viscous liquid | [6] |
| Odor | Amine-like | [1] |
Table 2: Physicochemical Data
| Property | Value | Source |
| Boiling Point | 268.81°C (rough estimate) | [7] |
| Density | 1.0958 (rough estimate) | [7] |
| Refractive Index | 1.4610 (estimate) | [7] |
| pKa | 14.48 ± 0.10 (Predicted) | [7] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc. | [8] |
Synthesis and Reactivity
N,N-Bis(2-hydroxyethyl)ethylenediamine can be synthesized through various methods, with a common approach being the hydroxyalkylation of ethylenediamine. This process involves the reaction of ethylenediamine with ethylene oxide under controlled conditions. The nucleophilic primary amine groups of ethylenediamine attack the electrophilic carbon of the ethylene oxide ring, leading to its opening and the formation of the hydroxyethyl substituents.[1]
The presence of both amine and hydroxyl functional groups allows N,N-Bis(2-hydroxyethyl)ethylenediamine to undergo a variety of chemical reactions, including acylation at the amine groups.[1]
Applications
The unique structure of N,N-Bis(2-hydroxyethyl)ethylenediamine lends itself to a variety of applications across different industries:
-
Pharmaceuticals: It serves as an intermediate in the synthesis of various drugs, particularly those that require chelating agents or polyamine structures.[1][9]
-
Coordination Chemistry: Its ability to form stable complexes with metal ions makes it a useful multidentate ligand.[1] These metal complexes have been investigated for potential antimicrobial and anticancer properties.[1]
-
Industrial Chemistry: It is used in the production of surfactants and other chemical intermediates.[1] It also acts as a precursor for the synthesis of room-temperature ionic liquids (RTILs).[1]
-
Agriculture: Its chelating properties are valuable in formulating fertilizers to improve the bioavailability of micronutrients for plants.[1]
Experimental Protocols
Synthesis of N,N'-Bis(2-hydroxyethyl)ethylenediamine
While this guide focuses on the N,N- isomer, detailed synthesis protocols are more readily available for the N,N'- isomer, which is structurally similar. The following protocol describes the synthesis of N,N'-Bis(2-hydroxyethyl)ethylenediamine from 2-(2-Aminoethylamino)ethanol and 2-Chloroethanol.
Materials:
-
2-(2-aminoethylamino)ethanol (0.2 M)
-
2-chloroethanol (0.2 M)
-
Powdered sodium carbonate (0.16 M)
-
Methanol (MeOH)
-
Tetrahydrofuran (THF)
-
Charcoal
Procedure:
-
A suspension of 2-(2-aminoethylamino)ethanol (208 g, 0.2 M) is prepared.
-
To this suspension, 2-chloroethanol (16.1 g, 0.2 M) and powdered sodium carbonate (16.96 g, 0.16 M) are added.
-
The mixture is stirred at 135 °C for 25 hours.
-
After cooling to room temperature, 300 mL of MeOH is added, and the mixture is filtered.
-
The resulting solution is evaporated to yield a crude product (yellow oil).
-
The crude product is recrystallized twice from THF over charcoal to yield the final product.[10]
Yield: 12.05 g (40.7%)[10]
Visualizations
Logical Workflow for Synthesis
The following diagram illustrates the general workflow for the synthesis of N,N'-Bis(2-hydroxyethyl)ethylenediamine as described in the experimental protocol.
Caption: General Synthesis Workflow
Chelating Action of N,N-Bis(2-hydroxyethyl)ethylenediamine
This diagram illustrates the conceptual role of N,N-Bis(2-hydroxyethyl)ethylenediamine as a chelating agent, binding to a central metal ion.
Caption: Chelating Action
Safety Information
N,N-Bis(2-hydroxyethyl)ethylenediamine is classified as a corrosive substance. It can cause severe skin burns and serious eye damage.[2][11][12]
GHS Hazard Statements:
Precautionary Statements: It is crucial to handle this chemical with appropriate personal protective equipment, including gloves, protective clothing, and eye/face protection.[13][14] Work should be conducted in a well-ventilated area or under a chemical fume hood.[13][14] In case of exposure, immediate medical attention is required.[13][14] Store in a cool, dry, and well-ventilated place in a tightly closed container.[13][14]
References
- 1. Buy N,N-Bis(2-hydroxyethyl)ethylenediamine | 3197-06-6 [smolecule.com]
- 2. N,N-Bis(2-hydroxyethyl)ethylenediamine | C6H16N2O2 | CID 98535 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CAS 4439-20-7: 2,2′-(1,2-Ethanediyldiimino)bis[ethanol] [cymitquimica.com]
- 4. N,N-Bis(2-hydroxyethyl)ethylenediamine | Fisher Scientific [fishersci.ca]
- 5. Ethanol, 2,2'-(1,2-ethanediyldiimino)bis- | C6H16N2O2 | CID 78179 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. N,N-Bis(2-hydroxyethyl)ethylenediamine 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 7. jnfuturechemical.com [jnfuturechemical.com]
- 8. N,N'-Bis(2-hydroxyethyl)ethylenediamine | CAS:4439-20-7 | Impurities | High Purity | Manufacturer BioCrick [biocrick.com]
- 9. nbinno.com [nbinno.com]
- 10. N,N'-BIS(2-HYDROXYETHYL)ETHYLENEDIAMINE synthesis - chemicalbook [chemicalbook.com]
- 11. N,N'-Bis(2-hydroxyethyl)ethylenediamine | 4439-20-7 | TCI AMERICA [tcichemicals.com]
- 12. N,N'-Bis(2-hydroxyethyl)ethylenediamine | 4439-20-7 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
- 13. assets.thermofisher.cn [assets.thermofisher.cn]
- 14. fishersci.com [fishersci.com]
